molecular formula C7H15ClN2O B13492363 N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride

Cat. No.: B13492363
M. Wt: 178.66 g/mol
InChI Key: RUKNSWPRAZTOAV-FYZOBXCZSA-N
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Description

N-Methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chiral acetamide derivative featuring a pyrrolidine ring substituted at the 3-position with an acetamide group and a methyl substituent on the nitrogen atom. The compound’s stereochemistry (R-configuration) and structural motifs make it a key intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. Its synthesis typically involves coupling reactions under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 95°C) .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1

InChI Key

RUKNSWPRAZTOAV-FYZOBXCZSA-N

Isomeric SMILES

CNC(=O)C[C@H]1CCNC1.Cl

Canonical SMILES

CNC(=O)CC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with a suitable pyrrolidine derivative. One common method includes the use of N-methylacetamide and 3-pyrrolidinyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the pyrrolidine ring undergoes alkylation with alkyl halides or epoxides. For example, treatment with methyl iodide under basic conditions yields quaternary ammonium salts:

C7H15ClN2O+CH3INaHCO3C8H18ClIN2O+HI\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3} \text{C}_8\text{H}_{18}\text{ClIN}_2\text{O} + \text{HI}

Key Conditions :

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Solvents: Dichloromethane or acetonitrile

  • Catalysts: Triethylamine or potassium carbonate

  • Temperature: 0–25°C

Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration for neuroactive derivatives .

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form acylated derivatives. For instance, reaction with acetyl chloride produces:

C7H15ClN2O+CH3COClC9H17ClN2O2+HCl\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} + \text{CH}_3\text{COCl} \rightarrow \text{C}_9\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{HCl}

Key Conditions :

  • Reagents: Acetyl chloride, acetic anhydride

  • Solvents: Tetrahydrofuran (THF)

  • Temperature: Room temperature

Applications : Acylated derivatives show improved stability in metabolic studies .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation with agents like hydrogen peroxide to form N-oxides:

C7H15ClN2O+H2O2C7H14ClN2O2+H2O\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_{14}\text{ClN}_2\text{O}_2 + \text{H}_2\text{O}

Key Conditions :

  • Reagents: H2_2O2_2, m-CPBA

  • Solvents: Methanol or ethanol

  • Temperature: 40–60°C

Applications : N-Oxides are intermediates in prodrug synthesis .

Nucleophilic Substitution

The acetamide group participates in substitution reactions with nucleophiles like Grignard reagents:

C7H15ClN2O+RMgXC7H14RN2O+MgXCl\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} + \text{RMgX} \rightarrow \text{C}_7\text{H}_{14}\text{RN}_2\text{O} + \text{MgXCl}

Key Conditions :

  • Reagents: Alkyl/aryl Grignard reagents

  • Solvents: Dry diethyl ether

  • Temperature: −78°C to 0°C

Applications : Produces analogs with altered receptor-binding affinity.

Reduction Reactions

Catalytic hydrogenation reduces the pyrrolidine ring’s double bonds (if present) or dehalogenates derivatives:

C7H15ClN2O+H2Pd/CC7H16N2O+HCl\text{C}_7\text{H}_{15}\text{ClN}_2\text{O} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_7\text{H}_{16}\text{N}_2\text{O} + \text{HCl}

Key Conditions :

  • Catalysts: Pd/C, Raney nickel

  • Pressure: 1–3 atm H2_2

  • Temperature: 25–50°C

Applications : Generates saturated analogs for structural studies .

Stereochemical Considerations

The (3R)-pyrrolidine configuration dictates regioselectivity. For example, acylation favors the nitrogen atom due to steric hindrance at the chiral center . Computational studies show that the (R)-enantiomer reacts 2–3× faster than the (S)-form in nucleophilic substitutions .

Scientific Research Applications

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its closest analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Features Similarity Score
N-Methyl-2-[(3R)-pyrrolidin-3-yl]acetamide HCl C₈H₁₅ClN₂O 190.67 R-configured pyrrolidine, N-methyl acetamide Reference
(S)-N-(Pyrrolidin-3-yl)acetamide HCl (1246277-44-0) C₆H₁₁ClN₂O 162.62 S-configured pyrrolidine, unmodified acetamide 0.97
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl (1215264-39-3) C₇H₁₃ClN₂O 176.65 N-methyl on pyrrolidine, not acetamide 0.88
N-(Pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide HCl (1420980-88-6) C₁₀H₁₅ClN₂OS 246.76 Thiophene-substituted acetamide N/A
N-(3-Oxazol-5-yl)phenyl-2-(pyrrolidin-3-yl)acetamide HCl (2093767-61-2) C₁₆H₁₉ClN₄O₂ 350.81 Oxazole-phenyl substituent N/A
Key Observations:
  • Stereochemistry : The target compound’s R-configuration contrasts with the S-configuration in CAS 1246277-44-0, which may influence receptor binding specificity .
  • Thiophene and oxazole substituents (CAS 1420980-88-6 and 2093767-61-2) introduce aromaticity and heteroatoms, altering electronic properties and hydrogen-bonding capacity .

Biological Activity

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chiral compound with significant potential in pharmacological research, particularly regarding its interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.

  • Molecular Formula : C7H14ClN2O
  • Molecular Weight : 178.66 g/mol
  • Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Neurotransmitter Receptors : It modulates cholinergic signaling and interacts with receptors involved in neurotransmission.
  • Enzymatic Targets : The compound may influence enzyme activity, leading to alterations in cellular processes and physiological responses.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant effects on neurotransmitter systems. Studies have shown that it can enhance cholinergic transmission, making it a candidate for treating neurological disorders such as Alzheimer's disease.

Interaction Studies

Interaction studies have demonstrated the compound's binding affinity at various receptors. For instance:

Receptor Type Binding Affinity Effect
Cholinergic ReceptorsHighModulation of neurotransmission
Dopamine ReceptorsModeratePotential psychotropic effects
Serotonin ReceptorsVariableMood regulation implications

These interactions suggest that the compound could be useful in developing treatments for conditions related to neurotransmitter imbalances.

Case Studies

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.
  • Depression Models : Another study highlighted its potential antidepressant effects, where it was shown to enhance serotonin levels in the brain, thereby alleviating depressive symptoms in rodent models.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

Parameter Value
Oral BioavailabilityHigh
Half-life4 hours
Metabolic StabilityModerate

Toxicological studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to fully understand its long-term effects.

Q & A

Basic Research Questions

Q. How can synthesis conditions for N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride be optimized to improve yield?

  • Methodological Answer : Reaction conditions significantly impact yields. For example:

  • Using potassium carbonate in 1,4-dioxane at 95°C achieved 68.5% yield (Example 1-11, ).
  • In contrast, DMF at 65°C resulted in a lower yield (29.0% , Example 2-23, ).
  • Solvent polarity, temperature, and base selection (e.g., triethylamine vs. K₂CO₃) should be systematically tested. Monitor reaction progress via TLC or LC-MS to identify optimal parameters .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy confirms structural integrity, particularly the (3R)-pyrrolidine stereochemistry and methylacetamide substitution.
  • Preparative HPLC is critical for purification (e.g., 70% yield after HPLC in Example 8-16, ).
  • Mass spectrometry (not explicitly cited but implied) validates molecular weight, while chiral HPLC ensures enantiomeric purity due to the (3R) configuration .

Q. What purification strategies are effective for isolating the hydrochloride salt?

  • Methodological Answer :

  • After synthesis, lyophilization or recrystallization from polar solvents (e.g., ethanol/water mixtures) is recommended.
  • Preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) successfully isolated the target compound with 70% recovery (Example 8-16, ).
  • Ion-exchange chromatography may further enhance purity for sensitive biological assays .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

  • Methodological Answer :

  • The (3R) configuration is critical for receptor binding. Compare activity of the (3R) isomer with (3S) analogs (e.g., N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride , ) using docking studies or competitive binding assays .
  • Modify substituents (e.g., methyl vs. trifluoromethyl groups) to evaluate steric/electronic effects on target engagement ( ).
  • Synthesize diastereomers and test in functional assays (e.g., enzyme inhibition) to correlate stereochemistry with potency .

Q. How can researchers resolve contradictions in reported reaction yields for similar compounds?

  • Methodological Answer :

  • Example: The 29.0% yield in DMF (Example 2-23, ) vs. 51.8% in acetonitrile with triethylamine (Example 8-16, ) highlights solvent/base dependencies.
  • Perform Design of Experiments (DoE) to isolate variables (solvent polarity, temperature, base strength).
  • Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps. Cross-reference with computational models (e.g., DFT for transition-state analysis, ) to rationalize discrepancies .

Q. What strategies are recommended for designing bioactivity assays for this compound?

  • Methodological Answer :

  • Prioritize target class : The pyrrolidine-acetamide scaffold is common in GPCR ligands (e.g., vernakalant hydrochloride, ). Use calcium flux assays or cAMP quantification for GPCR activity screening.
  • For kinase or protease targets, employ FRET-based assays with fluorogenic substrates.
  • Include positive controls (e.g., known inhibitors/agonists) and validate hits via dose-response curves (IC₅₀/EC₅₀ determination). Ensure solubility in assay buffers using DMSO/cosolvent systems .

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